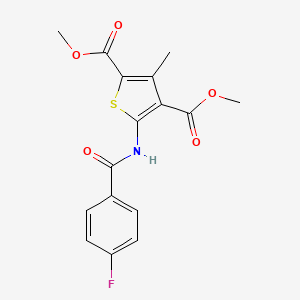![molecular formula C15H10F6N2S B12124287 Thiourea, N,N'-bis[(trifluoromethyl)phenyl]- CAS No. 94836-65-4](/img/structure/B12124287.png)
Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- is a compound known for its significant role in the field of organocatalysis. It is a derivative of thiourea, where the hydrogen atoms are replaced by trifluoromethylphenyl groups. This compound is particularly notable for its ability to activate substrates and stabilize partially developing negative charges through explicit double hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- exerts its effects involves the formation of strong hydrogen bonds with substrates. This interaction stabilizes the transition state and lowers the activation energy of the reaction. The compound acts as a hydrogen-bond donor, facilitating the activation of carbonyls, nitroolefins, and imines . The molecular targets include various functional groups that can participate in hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Thiourea, N,N’-bis[4-cyano-3-(trifluoromethyl)phenyl]-: Similar structure but with cyano groups, leading to different reactivity and applications.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea: A derivative with a cinchonanyl group, used in asymmetric synthesis.
Uniqueness
Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- is unique due to its high stability and strong hydrogen-bonding ability. These properties make it a versatile catalyst in various organic transformations, distinguishing it from other thiourea derivatives .
Properties
CAS No. |
94836-65-4 |
|---|---|
Molecular Formula |
C15H10F6N2S |
Molecular Weight |
364.31 g/mol |
IUPAC Name |
1,3-bis[2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10F6N2S/c16-14(17,18)9-5-1-3-7-11(9)22-13(24)23-12-8-4-2-6-10(12)15(19,20)21/h1-8H,(H2,22,23,24) |
InChI Key |
YHSJEVWWNLSQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12124208.png)


![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12124222.png)





![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)
![3-[2-(3-Methylphenoxy)acetamido]benzoic acid](/img/structure/B12124261.png)
![5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B12124270.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12124278.png)
